molecular formula C11H7FN2O2S B12212158 5-[(4-Fluorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 92754-58-0

5-[(4-Fluorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B12212158
CAS No.: 92754-58-0
M. Wt: 250.25 g/mol
InChI Key: JHIXUZZXOFGDGE-UHFFFAOYSA-N
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Description

4,6(1H,5H)-Pyrimidinedione, 5-[(4-fluorophenyl)methylene]dihydro-2-thioxo- is a heterocyclic compound that belongs to the class of thioxopyrimidines. This compound is characterized by the presence of a pyrimidine ring with a thioxo group at the 2-position and a fluorophenyl group at the 5-position. It has garnered significant interest in the scientific community due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6(1H,5H)-Pyrimidinedione, 5-[(4-fluorophenyl)methylene]dihydro-2-thioxo- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-fluorobenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including cyclization and dehydration to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4,6(1H,5H)-Pyrimidinedione, 5-[(4-fluorophenyl)methylene]dihydro-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro derivatives

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

4,6(1H,5H)-Pyrimidinedione, 5-[(4-fluorophenyl)methylene]dihydro-2-thioxo- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, 5-[(4-fluorophenyl)methylene]dihydro-2-thioxo- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tumor necrosis factor-alpha (TNF-α) by binding to its receptor, thereby blocking the signaling pathway that leads to inflammation and cell proliferation . The compound’s thioxo group and fluorophenyl moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-arylidene-2-thioxodihydropyrimidine-4,6(1H,5H)-diones: These compounds share a similar core structure but differ in the substituents attached to the arylidene group.

    3-thioxo-2,3-dihydro-1H-imidazo[1,5-a]indol-1-ones: Another class of compounds with comparable biological activities but distinct structural features.

Uniqueness

4,6(1H,5H)-Pyrimidinedione, 5-[(4-fluorophenyl)methylene]dihydro-2-thioxo- stands out due to its unique combination of a thioxo group and a fluorophenyl moiety, which contribute to its specific biological activities and potential therapeutic applications. Its ability to inhibit TNF-α and other molecular targets makes it a promising candidate for further research and development.

Properties

CAS No.

92754-58-0

Molecular Formula

C11H7FN2O2S

Molecular Weight

250.25 g/mol

IUPAC Name

5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C11H7FN2O2S/c12-7-3-1-6(2-4-7)5-8-9(15)13-11(17)14-10(8)16/h1-5H,(H2,13,14,15,16,17)

InChI Key

JHIXUZZXOFGDGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)NC2=O)F

Origin of Product

United States

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